molecular formula C7H10Cl2O2 B1594873 3-Methyladipoyl chloride CAS No. 44987-62-4

3-Methyladipoyl chloride

Cat. No. B1594873
CAS RN: 44987-62-4
M. Wt: 197.06 g/mol
InChI Key: YDDUPABDRNKFDU-UHFFFAOYSA-N
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Description

3-Methyladipoyl chloride is a chemical compound with the linear formula ClCOCH2CH2CH(CH3)CH2COCl . It has a molecular weight of 197.06 . It has been used in the preparation of polyester hydrochlorides and polyamides, which have potential non-linear optical characteristics .


Molecular Structure Analysis

The molecular structure of 3-Methyladipoyl chloride consists of a central carbon chain with two chlorine atoms attached to the carbonyl groups at either end . The presence of these chlorine atoms makes it highly reactive, especially towards nucleophiles.


Physical And Chemical Properties Analysis

3-Methyladipoyl chloride has a density of 1.217 g/mL at 25 °C and a boiling point of 117-119 °C/10 mmHg . It also has a refractive index of 1.472 . The compound has a molar refractivity of 44.2±0.3 cm^3, a polar surface area of 34 Å^2, and a molar volume of 161.5±3.0 cm^3 .

Scientific Research Applications

Atmospheric Impact of Methyl Chloride

  • Global Fluxes and Atmospheric Transport : Xiao et al. (2009) conducted an extensive study using a 3-D global chemical transport model to estimate the surface fluxes of methyl chloride. They highlighted the significant emissions from tropical plants, which are the largest single source in the CH3Cl budget. This study underscores the complexity and variability in natural sources and sinks of methyl chloride, reflecting the dynamic nature of this compound in the global atmosphere (Xiao et al., 2009).

  • Stratospheric Ozone Chemistry : A study by Santee et al. (2013) utilized data from NASA's Aura satellite to investigate the spatial, seasonal, and interannual variations of CH3Cl in the upper troposphere/lower stratosphere. They found that methyl chloride serves as an important tracer for large-scale dynamical processes and is closely linked to climate-related variations, such as biomass burning and surface sources (Santee et al., 2013).

Biological and Environmental Sources

  • Halophyte Leaf Litter Emissions : Research by Derendorp et al. (2012) revealed that leaf litter from certain halophyte species is a source of methyl chloride emissions. They noted that emission rates vary widely among species and increase with temperature, suggesting a link betweenclimate and CH3Cl emissions. This finding is significant for understanding the environmental factors influencing methyl chloride production and its consequent impact on atmospheric chemistry (Derendorp et al., 2012).
  • Coastal Land Emissions : Yokouchi et al. (2000) identified tropical coastal land, particularly tropical islands, as significant emitters of methyl chloride. Their research highlighted the correlation between CH3Cl concentrations and biogenic compounds emitted by terrestrial plants, suggesting that such regions may contribute substantially to global CH3Cl emissions (Yokouchi et al., 2000).

Other Relevant Studies

  • Spectroscopic Analysis of Methyl Chloride : Bray et al. (2011) provided a comprehensive update on the line positions and intensities for specific bands of CH3Cl. This work is crucial for improving the accuracy of spectroscopic measurements of methyl chloride, which is essential for atmospheric and environmental monitoring (Bray et al., 2011).

  • Stable Isotope Tracer Technique in Soil Studies : Rhew et al. (2003) introduced a stable isotope incubation technique using 13CH3Cl as a tracer to determine production and consumption fluxes of methyl chloride in boreal forest soils. This innovative method offers a new approach to studying the terrestrial biosphere's role in the methyl halide budget (Rhew et al., 2003).

Safety And Hazards

3-Methyladipoyl chloride is classified as a skin corrosive and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

3-methylhexanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O2/c1-5(4-7(9)11)2-3-6(8)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDUPABDRNKFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)Cl)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337646
Record name 3-Methyladipoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyladipoyl chloride

CAS RN

44987-62-4
Record name 3-Methyladipoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyladipoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
V Peesapati, U Narasimha Rao… - Polymer …, 1997 - Wiley Online Library
… condensed with 3-methyladipoyl chloride to obtain other new polyamides. Characterisation using infra-red and nuclear magnetic resonance spectroscopy, X-ray di†raction and …
Number of citations: 6 onlinelibrary.wiley.com
M Huskić, E Žagar, M Žigon, I Brnardić, J Macan… - Applied Clay …, 2009 - Elsevier
… ODEA and various organic acid chlorides with increasing size of the organic chain: malonyl chloride, succinyl chloride, adipoyl chloride, suberoyl chloride, and 3-methyladipoyl chloride. …
Number of citations: 27 www.sciencedirect.com
M Huskić, M Žigon - Polymer bulletin, 2004 - Springer
… We tried to suppress the crystallization using branched 3-methyladipoyl chloride imposing steric hindrance to dense mainchain packing. Nevertheless, the P-nMAD also exhibits only …
Number of citations: 5 link.springer.com
T Kato, M Gondaira, T Amemiya, A Fujishima - Chemistry Letters, 1991 - journal.csj.jp
… The polyamide was prepared by solution polycondensation from an equimolar amount of 2,5– diaminobenzene sulfonic acid and R–(+) –3–methyladipoyl chloride. "*' The polyan ion 1 …
Number of citations: 7 www.journal.csj.jp
R Sundhararajan - 2012 - repository-tnmgrmu.ac.in
In the present investigation, pharmacognostical, phytochemical and pharmacological studies was taken up on the whole plant of Spermacoce hispida and Spermacoce ocymoides. The …
Number of citations: 0 repository-tnmgrmu.ac.in
RM Stephenson - Flash Points of Organic and Organometallic …, 1987 - Springer
Flash Points Page 1 Flash Points Boron hydride, CA 19287-45-7: 205.37 (7). Decaborane, CA 17702-41-9: 353.15 (6). C12H2Si Dichlorosilane, CA 4109-96-0: 235.93 (6). Thionyl …
Number of citations: 0 link.springer.com

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